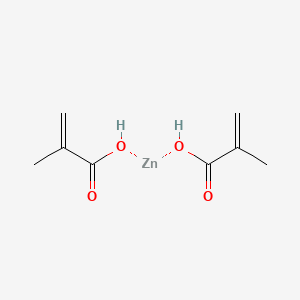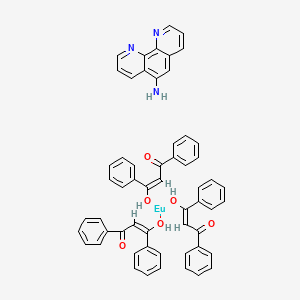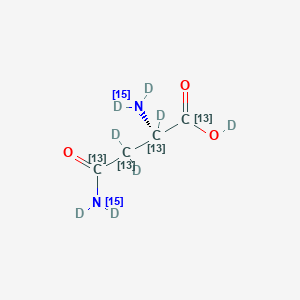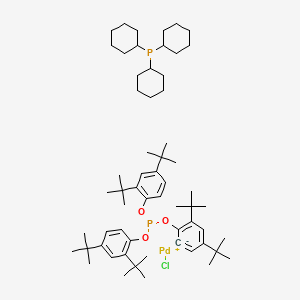
DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-beta,gamma-Dilauroyl-alpha-lecithin, also known as 1,2-dilauroyl-sn-glycero-3-phosphocholine, is a phospholipid compound. It is characterized by a glycerol backbone esterified with two lauric acid (dodecanoic acid) molecules and a phosphocholine head group. This compound is commonly used in biochemical and biophysical research due to its amphiphilic nature, which allows it to form lipid bilayers and micelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-beta,gamma-Dilauroyl-alpha-lecithin can be synthesized through the esterification of glycerol with lauric acid, followed by the introduction of a phosphocholine group. The common synthetic route involves the following steps:
Esterification: Glycerol is reacted with lauric acid in the presence of a catalyst to form 1,2-dilauroyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dilauroyl-sn-glycerol is then phosphorylated with phosphocholine under controlled conditions to yield L-beta,gamma-Dilauroyl-alpha-lecithin.
Industrial Production Methods
In industrial settings, the production of L-beta,gamma-Dilauroyl-alpha-lecithin involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
L-beta,gamma-Dilauroyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds in the glycerol backbone can be hydrolyzed, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: The phosphocholine head group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Substitution: Nucleophiles such as amines or thiols can react with the phosphocholine group under mild conditions.
Major Products
Oxidation: Peroxides and aldehydes.
Hydrolysis: Lauric acid and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
Wissenschaftliche Forschungsanwendungen
L-beta,gamma-Dilauroyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It serves as a component in liposome formulations for drug delivery and gene therapy.
Medicine: It is investigated for its potential in treating neurodegenerative diseases and as a carrier for therapeutic agents.
Wirkmechanismus
L-beta,gamma-Dilauroyl-alpha-lecithin exerts its effects primarily through its ability to form lipid bilayers and micelles. These structures mimic biological membranes, allowing the compound to interact with various molecular targets, including proteins and nucleic acids. The phosphocholine head group interacts with polar molecules, while the lauric acid chains interact with hydrophobic molecules, facilitating the incorporation and delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar structure but with palmitic acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains oleic acid chains instead of lauric acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Features myristic acid chains.
Uniqueness
L-beta,gamma-Dilauroyl-alpha-lecithin is unique due to its specific fatty acid composition (lauric acid), which imparts distinct physical and chemical properties. Its shorter fatty acid chains result in lower melting points and different membrane fluidity compared to longer-chain phospholipids like DPPC and DMPC .
Eigenschaften
Molekularformel |
C32H65NO8P+ |
|---|---|
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
2-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1 |
InChI-Schlüssel |
IJFVSSZAOYLHEE-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




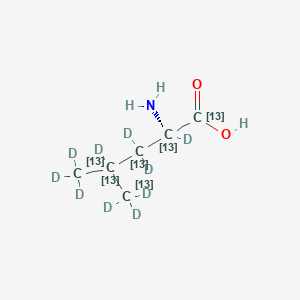
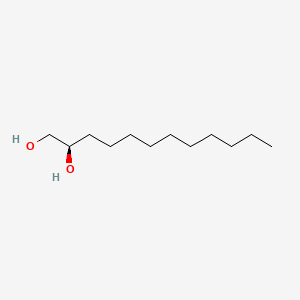
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


